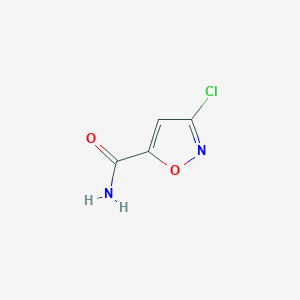

3-Chloroisoxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWVWLGJYFPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloroisoxazole 5 Carboxamide and Its Structural Analogues

Strategies for Constructing the 3-Chloroisoxazole Ring System

The formation of the isoxazole (B147169) ring is a foundational step in the synthesis of 3-chloroisoxazole-5-carboxamide. Various methodologies have been developed, primarily centered around cycloaddition and ring-closing reactions, followed by the specific introduction of the chlorine substituent at the third position.

Cycloaddition Reactions in Isoxazole Formation (e.g., 1,3-Dipolar Cycloaddition)

One of the most powerful and widely used methods for constructing five-membered heterocycles like isoxazoles is the 1,3-dipolar cycloaddition reaction. chemicalbook.comresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). researchgate.netnih.gov When an alkyne is used, the reaction directly yields the aromatic isoxazole ring. researchgate.net

Nitrile oxides are often unstable and are therefore generated in situ. chemicalbook.comgoogle.com Common methods for their generation include the oxidation of aldoximes using reagents like chloramine-T, N-chlorosuccinimide (NCS), or hypervalent iodine compounds. mdpi.comnih.gov For instance, hypervalent iodine reagents can efficiently catalyze the oxidation of aldoximes to nitrile oxides, which then readily react with alkynes to give isoxazoles in good yields. chemicalbook.comnih.govnih.gov The reaction of terminal alkynes with in situ generated nitrile oxides from hydroxyimidoyl chlorides is also a standard route, which can be performed under solvent-free mechanochemical conditions. google.com

The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide with a terminal alkyne generally leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov Both metal-free and metal-catalyzed (e.g., using copper) approaches have been developed to facilitate this transformation, expanding its applicability and improving efficiency. nih.govgoogle.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Aldoxime | Terminal Alkyne | Hypervalent iodine | 3,5-Disubstituted isoxazole | nih.gov |

| Hydroxyimidoyl chloride | Terminal Alkyne | Cu/Al₂O₃, ball-milling | 3,5-Disubstituted isoxazole | google.com |

| Resin-bound alkyne | Nitrile oxide | Solid-phase synthesis | Resin-bound isoxazole | researchgate.net |

| Aldoxime | Alkyne | Oxone, aqueous medium | 3,5-Disubstituted isoxazole | nih.gov |

Ring-Closing Reactions and Heterocycle Construction

Beyond cycloaddition, ring-closing reactions provide an alternative and classical route to the isoxazole core. A primary method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). researchgate.net The initial reaction forms an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl. A subsequent dehydration step then yields the aromatic isoxazole ring. researchgate.net

Another significant ring-closing strategy is the intramolecular cyclization of α,β-acetylenic oximes. This transformation can be catalyzed by various metals, such as gold, to produce substituted isoxazoles under mild conditions. uobaghdad.edu.iq Additionally, enaminones have been shown to be versatile intermediates that can react with hydroxylamine to furnish isoxazoles. These methods offer different pathways to access diverse isoxazole structures by varying the substituents on the acyclic precursors.

Introduction of the Chloro Substituent at the C3 Position

The specific placement of a chlorine atom at the C3 position is a crucial step in the synthesis of the target compound. This can be achieved either by starting with a chlorinated precursor or by chlorinating a pre-formed isoxazole ring.

One direct approach involves the use of dihaloformaldoximes. For example, a tandem synthesis of 3-halo-5-substituted isoxazoles can be accomplished from the reaction of 1-copper(I) alkynes with dihaloformaldoximes under base-free conditions. uobaghdad.edu.iq This method circumvents the need for a separate chlorination step.

Alternatively, direct chlorination of an isoxazole precursor can be performed. While the synthesis of 5-chloroisoxazoles is commonly achieved by treating an isoxazol-5(4H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃), mdpi.com methods for C3 chlorination are also established. The synthesis of 3-chloroisoxazoles can be achieved from 3-hydroxyisoxazole precursors. The hydroxyl group at the C3 position can be converted to a chloro substituent using standard chlorinating agents. For example, the transformation of analogous heterocyclic systems like benzoxazoles into their 2-chloro derivatives using agents such as gaseous chlorine, POCl₃, or PCl₅ has been reported, suggesting similar feasibility for isoxazole systems. google.com

Approaches for Incorporating the Carboxamide Functionality at the C5 Position

With the 3-chloroisoxazole core established, the final key structural element to be installed is the carboxamide group at the C5 position. This is typically achieved through standard amidation reactions of a C5-carboxylic acid precursor or by functionalizing other groups at the C5 position.

Amidation and Coupling Reactions

The most direct method for forming the C5-carboxamide is through the amidation of a 3-chloroisoxazole-5-carboxylic acid precursor. This classical transformation involves activating the carboxylic acid to facilitate the reaction with a desired amine.

Commonly used peptide coupling reagents are highly effective for this purpose. A mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine (B128534) (TEA) can efficiently couple the isoxazole-5-carboxylic acid with an amine to form the corresponding carboxamide. Another approach involves converting the carboxylic acid into a more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride, which then readily reacts with an amine to yield the final amide product. These methods are robust and allow for the synthesis of a wide variety of C5-carboxamide analogues by simply changing the amine component.

Table 2: Common Reagents for Isoxazole Carboxamide Formation

| Reagent(s) | Function | Reference(s) |

|---|---|---|

| EDC, HOBt, TEA | Peptide coupling agents for direct amidation | |

| Oxalyl chloride, TEA | Converts carboxylic acid to acyl chloride for amidation | |

| Diethyl phosphorocyanidate (DEPC) | Coupling agent | |

| Carbonyldiimidazole (CDI) | Coupling agent |

Functionalization of Isoxazole Precursors

A common precursor is an isoxazole-5-carboxylate ester. mdpi.comresearchgate.net This ester can be synthesized directly, for instance, through cycloaddition reactions using an appropriate alkyne precursor bearing an ester group. The ester is then hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using a reagent like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). chemicalbook.com Once the 3-chloroisoxazole-5-carboxylic acid is obtained, it can be converted to the desired carboxamide using the amidation methods described previously.

In some cases, a one-pot synthesis can be employed where an intermediate is directly converted to the final product without isolation. For example, a patent describes the direct ammonification of a 5-methyl-isoxazole-3-methyl formate (B1220265) with liquid ammonia (B1221849) to produce the corresponding carboxamide. A similar principle could be applied to a C5-ester precursor to directly furnish the C5-carboxamide, streamlining the synthetic process.

Regioselective Synthesis and Stereochemical Control in Derivative Preparation

The precise control of substituent placement on the isoxazole ring, known as regioselectivity, is paramount in the synthesis of complex derivatives of this compound. Methodologies often focus on the strategic construction of the isoxazole ring itself to ensure the desired isomeric product.

A prominent strategy for the regioselective synthesis of 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgnih.gov This reaction is highly regiospecific and can be catalyzed by copper(I), providing a direct route to the isoxazole core. organic-chemistry.org The choice of reaction partners and conditions allows for the directed synthesis of either 3,5-disubstituted or 3,4-disubstituted isoxazoles. organic-chemistry.orgrsc.org For instance, reacting terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and hydroxylamine, yields 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov

One documented multi-step approach to creating isoxazole-5-carboxamide (B1310951) derivatives involves an initial Claisen condensation to form a diketoester intermediate. This is followed by a cyclization reaction with hydroxylamine hydrochloride, which regioselectively forms the isoxazole-5-carboxylate ester. The final carboxamide is then generated through hydrolysis of the ester and subsequent amidation with a desired amine. researchgate.net This method ensures the carboxamide group is placed exclusively at the C5 position of the isoxazole ring. researchgate.net

The challenge of stereochemical control in the preparation of chiral derivatives of this compound is a significant area of research. While the synthesis of novel chiral isoxazole derivatives has been reported, detailed methodologies for exerting precise stereocontrol during their formation are not extensively documented in current literature. nih.gov This remains a complex aspect of synthetic design for this class of compounds.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Achieving high yields in the synthesis of this compound and its analogues requires careful optimization of reaction parameters. A key strategy involves the conversion of 5-chloroisoxazoles into reactive intermediates that can then be efficiently converted to the desired carboxamides.

One advanced method is the iron(II) chloride (FeCl₂)-catalyzed isomerization of 5-chloroisoxazoles. This process transforms the starting material into a more reactive 2H-azirine-2-carbonyl chloride intermediate. nih.gov This intermediate is not isolated but is reacted in situ with a nucleophilic amine to form the final amide product. nih.gov The optimization of this amidation step is crucial for maximizing yield. researchgate.net Studies have shown that the choice of base and the stoichiometry of the amine are critical factors. For example, using ortho-substituted pyridines as bases has been found to be particularly effective in mediating the acylation and improving yields. nih.gov

The impact of procedural optimization is evident in the synthesis of N-(tert-Butyl)-3-phenyl-2H-azirine-2-carboxamide, a structural analogue prepared from 5-chloro-3-phenylisoxazole (B189351). Different general procedures (GP) resulted in vastly different yields, demonstrating the sensitivity of the reaction to specific conditions.

Table 1: Comparison of yields for the synthesis of N-(tert-Butyl)-3-phenyl-2H-azirine-2-carboxamide from 5-chloro-3-phenylisoxazole using different reaction procedures. Data sourced from mdpi.com.

This data clearly illustrates that increasing the equivalents of the amine nucleophile under the optimized procedure (GP-D) dramatically enhances the reaction yield from 31% to 91%. mdpi.com

Principles of yield enhancement through condition optimization are also observed in related heterocyclic systems. In the synthesis of 3-bromoisothiazole-5-carboxylic acid from its corresponding carboxamide, a change in reaction conditions led to a significant improvement in yield.

Table 2: Optimization of the synthesis of 3-bromoisothiazole-5-carboxylic acid from 3-bromo-4-phenylisothiazole-5-carboxamide. Data sourced from mdpi.com.

The initial method using concentrated sulfuric acid at a high temperature gave a modest 39% yield. mdpi.com By switching to trifluoroacetic acid (TFA) at a much lower temperature, the yield was boosted to an excellent 99%, highlighting the profound impact of solvent and temperature optimization. mdpi.com These findings underscore the importance of methodical refinement of reaction conditions to achieve efficient and high-yielding syntheses of isoxazole carboxamides and their analogues.

Elucidation of Reaction Mechanisms and Chemical Transformations of 3 Chloroisoxazole 5 Carboxamide Derivatives

Reactivity Profiles of the 3-Chloroisoxazole Nucleus

The chemical behavior of the 3-chloroisoxazole nucleus is dictated by the electronic properties of the isoxazole (B147169) ring and the influence of its substituents. The isoxazole ring is an electron-rich azole with an oxygen atom adjacent to the nitrogen. wikipedia.org The presence of the electronegative oxygen and nitrogen atoms, along with the chloro and carboxamide substituents, significantly influences the reactivity of the ring towards various chemical transformations.

The chlorine atom at the C3 position of the 3-chloroisoxazole nucleus is susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the isoxazole ring, which can stabilize the intermediate Meisenheimer complex formed during the substitution process. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of 3-substituted isoxazole derivatives. The regioselectivity of such reactions is often governed by steric factors imparted by ortho substituents on the recipient ring. colab.ws

Table 1: Examples of Nucleophilic Substitution Reactions at the C3 Position of Isoxazoles

| Nucleophile | Product |

|---|---|

| Amines | 3-Amino-isoxazole derivatives |

| Alkoxides | 3-Alkoxy-isoxazole derivatives |

This table presents hypothetical examples based on the general reactivity of halo-aromatic compounds.

Electrophilic aromatic substitution on the isoxazole ring is a key reaction for its functionalization. Due to the electronic distribution within the ring, electrophilic attack predominantly occurs at the C4 position. reddit.com This regioselectivity can be explained by the relative stability of the Wheland intermediates formed upon attack at the C3, C4, and C5 positions. The intermediate for C4 substitution is the most stable as the positive charge is better delocalized without disrupting the N-O bond.

A variety of electrophilic cyclization reactions of 2-alkyn-1-one O-methyl oximes have been developed to synthesize highly substituted isoxazoles. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org These reactions proceed under mild conditions and tolerate a wide range of functional groups. For instance, the use of iodine monochloride (ICl) as an electrophile leads to the formation of 4-iodoisoxazoles, which can be further functionalized through palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The isoxazole ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under various conditions due to the inherent weakness of the N-O bond. wikipedia.org These transformations are often initiated by thermal, photochemical, or catalytic means and provide access to a variety of other heterocyclic systems and difunctionalized open-chain compounds. acs.orgresearchgate.netrsc.org

One of the most significant rearrangements is the isoxazole-azirine isomerization. researchgate.netspbu.runih.gov Under photolysis or thermolysis, isoxazoles can rearrange to 2-carbonyl-2H-azirines. researchgate.netspbu.ru This isomerization is a powerful tool in synthesis as the strained azirine ring can be subsequently transformed into other heterocycles like oxazoles or pyrroles. researchgate.netmdpi.com The direction of this equilibrium is influenced by the substituents on the isoxazole ring; for instance, 2-carbonyl-2H-azirines can rearrange to the corresponding isoxazoles if the latter are thermodynamically more stable. researchgate.net

The isoxazole ring can also undergo reductive cleavage of the N-O bond in the presence of metal carbonyls like hexacarbonylmolybdenum or pentacarbonyliron, yielding β-amino enones. rsc.org Furthermore, isoxazoles substituted with an electron-withdrawing group at the C4-position can undergo electrochemical or yeast-catalyzed N–O bond cleavage. rsc.org In some cases, such as with the anti-inflammatory drug leflunomide, metabolic isoxazole ring opening proceeds via deprotonation at the C3-H position followed by N-O bond cleavage. researchgate.net A ring-opening fluorination of isoxazoles has also been developed using an electrophilic fluorinating agent, leading to tertiary fluorinated carbonyl compounds. researchgate.net

Transformations Involving the Carboxamide Moiety

The carboxamide group at the C5 position of 3-chloroisoxazole-5-carboxamide can undergo a variety of chemical transformations characteristic of amides. These reactions provide opportunities to further diversify the structure and properties of these isoxazole derivatives. Common transformations include:

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

Dehydration: Primary amides can be dehydrated to nitriles using dehydrating agents such as phosphorus pentoxide or thionyl chloride.

Condensation Reactions: The N-H protons of the carboxamide can participate in condensation reactions with various electrophiles.

The synthesis of isoxazole carboxamide derivatives has been reported through the condensation of isoxazole carboxylic acid chlorides with aromatic amines. researchgate.netnih.gov These derivatives have been explored for their biological activities. researchgate.netnih.govnih.gov

Lithiation and Organometallic Reactions on Isoxazole Scaffolds

The isoxazole ring can be functionalized through lithiation and subsequent reactions with electrophiles. The regioselectivity of lithiation is directed by the substituents on the ring. For instance, lateral lithiation at the C5-methyl group of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been reported. umt.eduresearchgate.net

Isoxazoles can also react with various organometallic reagents, such as organolithium, organomagnesium, and organoaluminum compounds, to yield dihydroisoxazoles. rsc.org These reactions demonstrate the ability of the isoxazole ring to react with strong nucleophiles, leading to addition products rather than substitution.

Theoretical and Computational Investigations of Reaction Pathways

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the reaction mechanisms of isoxazole derivatives. spbu.rumdpi.commdpi.com These studies provide insights into the thermodynamics and kinetics of various transformations, helping to rationalize experimental observations and predict the feasibility of new reactions.

DFT calculations have been employed to study:

The relative thermodynamic stability of isomeric isoxazoles and azirines in isoxazole-azirine rearrangements. researchgate.netspbu.ru

The mechanism of the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles, which proceeds through a nitrenoid-like transition state. mdpi.com

The transition state of the base-promoted ring-opening of isoxazoles, which indicates that the fragmentation of the isoxazole ring lags behind proton transfer. acs.org

The molecular mechanism of cycloaddition reactions to form isoxazolines. mdpi.com

These computational studies complement experimental findings and provide a deeper understanding of the factors controlling the reactivity and selectivity of reactions involving the isoxazole scaffold.

In Vitro Biological and Biochemical Research on 3 Chloroisoxazole 5 Carboxamide Analogues

Modulation of Molecular Targets and Enzyme Inhibition (In Vitro Studies)

In vitro studies have been crucial in identifying and characterizing the molecular targets of isoxazole (B147169) carboxamide derivatives. These investigations provide insights into the mechanisms of action that underpin their biological effects, from receptor modulation to enzyme inhibition.

Ligand-Receptor Interactions (e.g., AMPA Receptors)

Analogues of 3-chloroisoxazole-5-carboxamide, specifically isoxazole-4-carboxamide derivatives, have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are ionotropic glutamate (B1630785) receptors that play a critical role in mediating fast excitatory synaptic transmission in the central nervous system. nih.gov Dysregulation of AMPA receptors has been implicated in the pathophysiology of chronic pain. nih.gov

Electrophysiological studies using the whole-cell patch clamp technique have demonstrated that isoxazole-4-carboxamide derivatives can significantly inhibit AMPA receptor activity. nih.gov For instance, certain derivatives were found to produce an eight-fold inhibition of AMPA receptor whole-cell currents. nih.gov These compounds also alter the biophysical gating properties of the receptors, including their deactivation and desensitization kinetics. nih.gov The mechanism of action involves stabilizing the receptor in a closed state after glutamate unbinding, which prolongs deactivation, and accelerating desensitization, which shortens receptor activation during prolonged exposure to glutamate. nih.gov This dual effect prevents pathological overactivation while allowing for normal physiological transmission, highlighting their therapeutic potential for conditions like chronic pain. nih.gov The spatial relationship between the phenyl and isoxazole rings is a critical determinant of their binding affinity and modulatory activity. nih.gov

Inhibition of Glutamine-Dependent Amidotransferases (General Isoxazole Derivatives)

A notable analogue of this compound, L-(αS, 5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid (Acivicin), has been extensively studied as an inhibitor of glutamine-dependent amidotransferases. nih.govnih.gov These enzymes are essential for the biosynthesis of various molecules, including purines and pyrimidines, making them targets for anticancer drugs. Acivicin, an antitumor agent isolated from Streptomyces sviceus, acts as an active site-directed affinity analogue of glutamine. nih.gov

Acivicin selectively and irreversibly inactivates the glutamine-dependent activities of bacterial glutamine amidotransferases such as anthranilate synthase and glutamate synthase. nih.gov The inactivation mechanism involves the formation of a reversible noncovalent complex, followed by the irreversible alkylation of a cysteine residue in the enzyme's active site. nih.gov For example, in Serratia marcescens anthranilate synthase, cysteine-83 is the specific residue alkylated by Acivicin. nih.gov The inactivation process is highly specific, and the rate of inactivation can be significantly accelerated by the presence of nucleotide substrates or their analogues. nih.gov This mechanism-based covalent bond formation underscores the high specificity of Acivicin for these enzymes. nih.gov

Cyclooxygenase and Lipoxygenase Pathway Modulation (General Isoxazole Derivatives)

Isoxazole derivatives have been investigated for their ability to modulate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to inflammation. d-nb.info The COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins, while 5-lipoxygenase (5-LOX) initiates the synthesis of leukotrienes. d-nb.infonih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically target these enzymes. nih.gov

In vitro studies have shown that certain isoxazole-carboxamide derivatives exhibit inhibitory activity against COX enzymes. For example, a series of chloro-fluorophenyl-isoxazole carboxamide derivatives demonstrated moderate to potent COX-1 inhibition. huji.ac.ilbenthamdirect.comresearchgate.net One particular compound from this series was identified as the most potent inhibitor of the COX-1 enzyme, with an IC50 value of 0.391 µg/ml. huji.ac.ilresearchgate.net Another derivative showed a good selectivity ratio for COX-2 over COX-1. huji.ac.ilresearchgate.net The development of dual inhibitors of both COX-2 and 5-LOX is a key strategy in creating anti-inflammatory agents with improved safety profiles. d-nb.info While the direct anti-proliferative effects of some NSAIDs on cancer cells may not be solely due to the inhibition of eicosanoid production, the modulation of these pathways remains a significant area of research for isoxazole derivatives. nih.gov

Cellular Level Investigations (In Vitro Assays on Cell Lines)

The biological effects of this compound analogues have been further explored through in vitro assays on various cell lines. These studies have provided valuable data on their cytotoxic, anti-proliferative, and antimicrobial properties.

Cytotoxicity and Anti-Proliferative Activity in Cancer Cell Lines

A significant body of research has focused on the anticancer potential of isoxazole-carboxamide derivatives, with numerous studies reporting their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. huji.ac.ilnih.govdoaj.org The activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50).

For instance, a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives showed a range of activities against melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) cell lines. nih.gov One compound, in particular, demonstrated potent activity against the B16F1 cell line with an IC50 of 0.079 µM. nih.gov Similarly, chloro-fluorophenyl-isoxazole carboxamide derivatives exhibited moderate to potent cytotoxic activity against cervical (HeLa), hepatocellular (Hep3B), and breast (MCF-7) cancer cell lines, with IC50 values in the low microgram per milliliter range. huji.ac.ileurekaselect.com Another study on 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives found one compound to be potently cytotoxic against lung (A549), colon (COLO 205), breast (MDA-MB 231), and prostate (PC-3) cancer cell lines, with IC50 values below 12 µM. doaj.org

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-methyl-3-phenylisoxazole-4-carboxamide (Compound 2e) | B16F1 (Melanoma) | 0.079 | nih.gov |

| 5-methyl-3-phenylisoxazole-4-carboxamide (Compound 2a) | HepG2 (Hepatocellular Carcinoma) | 7.55 | nih.gov |

| 5-methyl-3-phenylisoxazole-4-carboxamide (Compound 2a) | Colo205 (Colon Adenocarcinoma) | 9.179 | nih.gov |

| chloro-fluorophenyl-isoxazole carboxamide (Compound 2b) | HeLa (Cervical Cancer) | 0.11 µg/ml | huji.ac.ileurekaselect.com |

| chloro-fluorophenyl-isoxazole carboxamide (Compound 2c) | MCF7 (Breast Cancer) | 1.59 µg/ml | huji.ac.ileurekaselect.com |

| chloro-fluorophenyl-isoxazole carboxamide (Compound 2a) | Hep3B (Hepatocellular Carcinoma) | 2.774 µg/ml | huji.ac.ileurekaselect.com |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (Compound 4n) | A549, COLO 205, MDA-MB 231, PC-3 | <12 | doaj.org |

Antimicrobial Efficacy against Pathogen Strains

The antimicrobial properties of isoxazole derivatives have also been a focus of in vitro research, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens. researchgate.netscholarsresearchlibrary.comijrrjournal.com The minimum inhibitory concentration (MIC) is a standard measure used to quantify this activity.

Research has shown that the antimicrobial potential of isoxazole compounds has been extensively studied against a broad range of microorganisms. researchgate.net For example, some isoxazole carboxamide derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com One study found that a chloro-fluorophenyl-isoxazole carboxamide derivative displayed antifungal activity against Candida albicans with an MIC value of 2.0 mg/ml, which is comparable to the standard antifungal drug Fluconazole. huji.ac.ilresearchgate.net Other studies have reported isoxazole derivatives with MIC values as low as 100 µg/mL against bacteria such as Salmonella typhi, E. coli, B. subtilis, and S. aureus. researchgate.net The presence of electron-withdrawing groups, such as halogens, on the isoxazole carboxamide scaffold appears to enhance antimicrobial activity. scholarsresearchlibrary.com Furthermore, certain isoxazole derivatives have demonstrated the ability to eradicate over 90% of pathogenic biofilms, suggesting a mechanism that involves killing microbial cells. nih.gov

| Compound Type | Pathogen Strain | MIC | Reference |

|---|---|---|---|

| chloro-fluorophenyl-isoxazole carboxamide (Compound 2c) | Candida albicans | 2.0 mg/ml | huji.ac.ilresearchgate.net |

| General Isoxazole Derivatives | Salmonella typhi | 200 µg/mL | researchgate.net |

| General Isoxazole Derivatives | E. coli | 100 µg/mL | researchgate.net |

| General Isoxazole Derivatives | B. subtilis | 100 µg/mL | researchgate.net |

| General Isoxazole Derivatives | S. aureus | 100 µg/mL | researchgate.net |

Anti-inflammatory Cellular Responses

The anti-inflammatory potential of isoxazole carboxamide analogues and related heterocyclic carboxamides has been investigated in various in vitro cellular models. A common methodology involves the use of macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov The efficacy of test compounds is then determined by their ability to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

A series of 5-alkyl-4-oxo-4,5-dihydro- nih.govnih.govbiomolther.orgtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives were synthesized and screened for their capacity to inhibit NO release. nih.gov Among these, compound 6p (5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govnih.govbiomolther.orgtriazolo[4,3-a]quinoxaline-1-carboxamide) demonstrated the most potent anti-inflammatory activity. nih.gov Further investigation revealed that compound 6p significantly reduced the production of NO, TNF-α, and IL-6. nih.gov Its mechanism of action was linked to the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Similarly, studies on 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acid derivatives showed that several analogues possess significant anti-inflammatory properties. ekb.eg In particular, the p-nitro (4e ) and p-methoxy (4f ) styryl isoxazole carboxylic acid derivatives demonstrated a rapid onset of action, with 75% inhibition of inflammation observed after one hour in an in vivo model that complements in vitro findings. ekb.eg Other research on chalcone/aryl carboximidamide hybrids identified compounds that strongly inhibited NO release from RAW 264.7 cells, which led to subsequent evaluation of their effects on iNOS and prostaglandin (B15479496) E2 (PGE2) production. nih.gov

| Compound Class/Name | Cellular Model | Key Findings | Reference(s) |

| Quinoxaline-carboxamide derivatives (e.g., 6p) | LPS-stimulated RAW264.7 cells | Potent inhibition of NO, TNF-α, and IL-6 release. | nih.gov |

| Inhibition of COX-2 and iNOS expression. | nih.gov | ||

| Styrylisoxazole carboxylic acid derivatives (e.g., 4e, 4f) | N/A (In vivo results reflecting in vitro potential) | Displayed significant anti-inflammatory activity. | ekb.eg |

| Chalcone/aryl carboximidamide hybrids | LPS-stimulated RAW 264.7 cells | Excellent inhibition rate of NO release. | nih.gov |

Neuroprotective Effects in Cellular Models

The neuroprotective effects of carboxamide derivatives have been explored in various cellular models that simulate neurodegenerative conditions. These in vitro models often utilize neuronal cell lines, such as human neuroblastoma cells (SH-SY5Y, SK-N-BE(2)) or primary cultured rat cortical neurons, which are subjected to specific insults to induce cell death. biomolther.orgnih.govresearchgate.net Common insults include N-methyl-D-aspartate (NMDA) to model excitotoxicity, tert-butylhydroperoxide (t-BOOH) to induce oxidative stress, and oxygen-glucose deprivation to mimic ischemia-reperfusion injury. biomolther.orgnih.govresearchgate.net

While direct studies on this compound are limited, research on analogous structures provides insight into potential mechanisms. A study on thiazole-carboxamide derivatives (TC-1 to TC-5 ) found that they act as potent inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents. nih.gov Imbalances in this type of neurotransmission can lead to excitotoxicity. nih.gov All tested compounds inhibited AMPAR-mediated currents, with TC-2 being the most effective across all subunits. nih.gov These derivatives were found to enhance receptor deactivation rates, a kinetic shift that suggests potential for neuroprotection. nih.gov

In another study, novel benzofuran-2-carboxamide (B1298429) derivatives were evaluated for protection against NMDA-induced excitotoxic neuronal damage. biomolther.orgresearchgate.net Among eighteen derivatives, compound 1f (with a -CH₃ substitution) exhibited the most potent and efficacious neuroprotective action, with effects comparable to the well-known NMDA antagonist memantine (B1676192) at a 30 μM concentration. biomolther.orgresearchgate.net Additionally, compound 1j (with an -OH substitution) showed significant anti-excitotoxic effects. biomolther.orgresearchgate.net

| Compound Class/Name | Cellular Model | Key Findings | Reference(s) |

| Thiazole-carboxamide derivatives (e.g., TC-2) | HEK293T cells expressing AMPA receptors | Potent negative allosteric modulators of AMPA receptors; enhanced deactivation rates. | nih.gov |

| Benzofuran-2-carboxamide derivative (1f) | Primary cultured rat cortical neuronal cells | Potent protection against NMDA-induced excitotoxicity, comparable to memantine. | biomolther.orgresearchgate.net |

| Benzofuran-2-carboxamide derivative (1j) | Primary cultured rat cortical neuronal cells | Marked anti-excitotoxic effects at 100 and 300 μM concentrations. | biomolther.orgresearchgate.net |

Immunoregulatory Properties in Isolated Cells

The immunoregulatory effects of isoxazole derivatives have been characterized using in vitro immunological assays. A study focusing on a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides investigated their impact on human peripheral blood mononuclear cells (PBMC). nih.gov

The experiments measured the viability of PBMCs, their proliferation in response to phytohemagglutinin A (PHA), and the production of TNF-α in whole blood cultures stimulated with LPS. nih.gov The tested isoxazole derivatives were found to be non-toxic to PBMCs and demonstrated varied, dose-dependent suppressive effects on PHA-induced cell proliferation. nih.gov Furthermore, they exhibited differential, primarily inhibitory, effects on the production of TNF-α. nih.gov

Within this series, compound M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide) was identified as the most suppressive in both the proliferation and TNF-α production assays. nih.gov Based on these potent in vitro results, it was selected for further testing, where it was also shown to inhibit the humoral immune response in vitro. nih.gov The combined strong anti-proliferative and anti-inflammatory activities of M05 highlight its potential as an immunoregulatory agent. nih.gov

| Compound Class/Name | Cellular Model | Key Findings | Reference(s) |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Human Peripheral Blood Mononuclear Cells (PBMC) | Dose-dependent suppression of PHA-induced PBMC proliferation. | nih.gov |

| LPS-stimulated whole blood cultures | Differential, mostly inhibitory, effects on TNF-α production. | nih.gov | |

| M05 (5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide) | Human PBMC and mouse splenocytes | Most potent suppressor of proliferation and TNF-α production in its series; inhibited humoral immune response in vitro. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (In Vitro)

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying chemical features that determine biological activity. For isoxazole carboxamide derivatives and related structures, in vitro assays have provided key insights into the SAR for various biological targets.

In the development of isoxazole-3-carboxamide (B1603040) derivatives as transient receptor potential vanilloid 1 (TRPV1) antagonists, SAR studies were conducted to balance potency and solubility. researchgate.net A key finding was that substituting the isoxazole-3-carboxamide with a 1S, 3R-3-aminocyclohexanol motif successfully achieved this balance. researchgate.net Specifically, the 4-isopropylmethylamino derivative 56 showed a pIC₅₀ of 7.2 in a Ca²⁺ influx assay, demonstrating significant in vitro potency. researchgate.net

SAR can also be derived from studies on analogous heterocyclic carboxamides. For a series of anti-inflammatory quinoxaline-carboxamide derivatives, the presence of a 3,4,5-trimethoxybenzyl group at the N-5 position, as seen in compound 6p , was critical for its superior inhibitory activity against NO release compared to other analogues in the series. nih.gov In the context of neuroprotection, SAR studies of benzofuran-2-carboxamide derivatives suggested that a methyl (-CH₃) substitution at the R2 position and, to a lesser extent, a hydroxyl (-OH) group at the R3 position were important for conferring protection against excitotoxic damage. biomolther.orgresearchgate.net

| Compound Series | Key SAR Finding | Example Compound | Biological Target/Assay | Reference(s) |

| Isoxazole-3-carboxamides | A 4-isopropylmethylamino substituent on a cyclohexanol (B46403) motif provided good potency. | 56 | TRPV1 antagonism (pIC₅₀ = 7.2) | researchgate.net |

| Quinoxaline-carboxamides | A 5-(3,4,5-trimethoxybenzyl) group was optimal for anti-inflammatory activity. | 6p | Inhibition of NO release in RAW264.7 cells | nih.gov |

| Benzofuran-2-carboxamides | A -CH₃ group at R2 position was key for potent neuroprotection. An -OH at R3 was also beneficial. | 1f, 1j | Protection against NMDA-induced excitotoxicity | biomolther.orgresearchgate.net |

Antioxidant Activity Evaluation (In Vitro Assays)

The antioxidant potential of isoxazole derivatives is often evaluated using cell-free in vitro assays that measure the compound's ability to scavenge free radicals. A widely used method is the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, where a reduction in the absorbance of the DPPH radical indicates antioxidant activity. nih.govnih.gov

A study re-synthesizing and evaluating fluorophenyl-isoxazole-carboxamide derivatives identified potent antioxidant activity in a DPPH assay. nih.gov Specifically, compounds 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) and 2c demonstrated high potency, with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.gov These values were significantly lower than that of the positive control, Trolox, which had an IC₅₀ of 3.10 ± 0.92 µg/ml, indicating superior radical scavenging ability for these isoxazole derivatives. nih.gov

Other related heterocyclic structures have also been screened for antioxidant properties. The evaluation of 3-methylisoxazolidine-5-aryl-1,2,4-oxadiazoles using both DPPH and Ferric Reducing Antioxidant Power (FRAP) assays also showed that some of these compounds possess promising antioxidant activity. capes.gov.br Similarly, studies on coumarin (B35378) derivatives have established that the presence of hydroxyl groups on the ring structure is correlated with the observed DPPH radical scavenging effects. nih.gov

| Compound Name/Class | Assay | Key Findings (IC₅₀ Values) | Reference(s) |

| Compound 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) | DPPH Radical Scavenging | 0.45 ± 0.21 µg/ml | nih.gov |

| Compound 2c | DPPH Radical Scavenging | 0.47 ± 0.33 µg/ml | nih.gov |

| Trolox (Positive Control) | DPPH Radical Scavenging | 3.10 ± 0.92 µg/ml | nih.gov |

| 3-methylisoxazolidine-5-aryl-1,2,4-oxadiazoles | DPPH and FRAP | Showed promising antioxidant activity. | capes.gov.br |

Table of Mentioned Compounds

| Abbreviation / Code | Full Chemical Name |

| 1f | 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide |

| 1j | N-(3-hydroxyphenyl)-7-methoxybenzofuran-2-carboxamide |

| 2a | N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide |

| 2c | N-(2,4-difluorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide |

| 4e | 5-(p-nitrostyryl)-isoxazole-3-carboxylic acid |

| 4f | 5-(p-methoxystyryl)-isoxazole-3-carboxylic acid |

| 6p | 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- nih.govnih.govbiomolther.orgtriazolo[4,3-a]quinoxaline-1-carboxamide |

| 56 | (1S,3R)-3-((5-(tert-butyl)-2-(2-fluoro-4-(trifluoromethyl)phenyl)isoxazole-3-carboxamido)methyl)cyclohexyl-N-isopropyl-N-methyl-L-alaninate (structure inferred from context) |

| M05 | 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide |

| TC-1 to TC-5 | A series of Thiazole-Carboxamide Derivatives (specific structures not detailed in source) |

| Trolox | 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid |

| Memantine | 1-amino-3,5-dimethyladamantane |

Advanced Characterization and Computational Studies of 3 Chloroisoxazole 5 Carboxamide

Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of 3-Chloroisoxazole-5-carboxamide is determined using a suite of spectroscopic methods. Each technique provides unique and complementary information, and together they confirm the connectivity and chemical environment of the atoms within the molecule. The characterization of related isoxazole (B147169) derivatives in the scientific literature provides a strong basis for interpreting the spectral data for this specific compound. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are paramount for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum for this compound is expected to be relatively simple. The proton on the C4 carbon of the isoxazole ring would likely appear as a singlet. mdpi.com The chemical shift of this proton is influenced by the surrounding electron-withdrawing groups. Protons of the primary amide (-CONH₂) group would appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. The quaternary carbons of the isoxazole ring, C3 and C5, are expected to resonate at low field (downfield) due to the influence of the electronegative chlorine and nitrogen atoms. nih.gov Specifically, signals for the quaternary carbons of the isoxazole ring are typically observed between 161 and 169 ppm. nih.gov The C4 carbon, being part of a C-H group within the isoxazole ring, is expected around 100 ppm. nih.gov The carbonyl carbon (C=O) of the carboxamide group will also show a characteristic downfield shift. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. mdpi.com For this compound, HRMS would verify the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen in the correct proportions corresponding to its chemical formula (C₄H₂ClN₂O₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pubijsrcseit.com

N-H Stretching: The amide N-H bonds are expected to show absorption bands in the region of 3200-3400 cm⁻¹. Often, two bands are visible for a primary amide.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the amide (the "Amide I" band), is anticipated in the range of 1650-1690 cm⁻¹. pressbooks.pub

N-H Bending: The "Amide II" band, resulting from N-H bending, typically appears around 1600-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Absorption Range | Reference |

|---|---|---|---|

| ¹H NMR | Isoxazole C4-H | Singlet, ~6.5-7.0 ppm | mdpi.com |

| Amide -NH₂ | Broad Singlet, variable | mdpi.com | |

| ¹³C NMR | Isoxazole C3-Cl | ~160-165 ppm | nih.gov |

| Isoxazole C5-C=O | ~165-170 ppm | nih.gov | |

| Isoxazole C4 | ~100-105 ppm | nih.gov | |

| Amide C=O | ~160-165 ppm | mdpi.com | |

| IR | Amide N-H Stretch | 3200-3400 cm⁻¹ (two bands) | researchgate.net |

| Amide C=O Stretch | 1650-1690 cm⁻¹ (strong) | pressbooks.pub | |

| C-Cl Stretch | 600-800 cm⁻¹ | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the molecular properties of this compound that are not directly accessible through experimentation. nih.gov These computational methods are used to optimize the molecule's three-dimensional geometry and to calculate its electronic structure, which is key to predicting its reactivity. nih.govnih.gov

Density Functional Theory (DFT): DFT studies on related isoxazole structures have successfully been employed to understand their molecular characteristics. nih.gov Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain an accurate description of the molecule's geometry and electronic properties. nih.govnih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals across the molecule highlights potential sites for electrophilic and nucleophilic attack. For instance, in related structures, the LUMO is often localized over specific parts of the molecule, indicating the most likely regions for nucleophilic attack. mdpi.com

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and isoxazole ring, as well as the ring nitrogen, are expected to be regions of negative potential.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated. nih.gov These include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). These values provide a quantitative measure of the molecule's stability and reactivity, allowing for comparisons with other compounds. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability and sites for electrophilic attack. | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability and sites for nucleophilic attack. | nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical stability and reactivity of the molecule. | nih.gov |

| ESP Map | Visualization of electrostatic potential on the molecular surface | Predicts sites for non-covalent interactions and reactive encounters. | researchgate.net |

| Global Electrophilicity (ω) | Index calculated from chemical potential and hardness | Quantifies the molecule's propensity to act as an electrophile. | nih.gov |

Molecular Modeling and Docking Simulations for In Vitro Target Binding Mechanisms

To explore the potential of this compound to interact with biological targets, molecular modeling and docking simulations are employed. kuey.net These computational techniques predict the preferred orientation and binding affinity of the molecule within the active site of a protein, providing a hypothesis for its mechanism of action at a molecular level. nih.govmdpi.com

Molecular Docking: The docking process involves several key steps. First, the three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank. nih.gov The structure of this compound is optimized using methods like DFT (e.g., at the B3LYP/6-31G level) to ensure it has a realistic conformation. acs.org Docking software, such as AutoDock or MOE, then systematically places the ligand into the defined binding site of the protein, scoring each pose based on a scoring function that estimates the binding free energy. nih.govacs.org

Binding Pose Analysis: The results identify the most likely binding mode of the compound. Analysis of this pose reveals specific intermolecular interactions between the ligand and the protein's amino acid residues.

Key Interactions: For this compound, several types of interactions are plausible:

Hydrogen Bonding: The amide group (-CONH₂) is an excellent hydrogen bond donor and acceptor. The carbonyl oxygen and the N-H protons can form hydrogen bonds with polar residues (e.g., Serine, Threonine, Asparagine) in the binding pocket.

Hydrophobic Interactions: The isoxazole ring, although containing heteroatoms, can participate in hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Halogen Bonding: The chlorine atom at the C3 position can potentially form a halogen bond—a specific type of non-covalent interaction—with an electron-rich atom (like a backbone carbonyl oxygen) in the protein active site.

Pi-Alkyl Interactions: Interactions between the electron cloud of the isoxazole ring and alkyl side chains of amino acids are also possible. nih.gov

By simulating these interactions, molecular docking provides a structural basis for a compound's in vitro activity and can guide the design of more potent analogs. samipubco.com The stability of the predicted binding pose can be further evaluated using more computationally intensive methods like molecular dynamics (MD) simulations. samipubco.com

Emerging Research Avenues and Unaddressed Questions for 3 Chloroisoxazole 5 Carboxamide

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The pursuit of more efficient, scalable, and environmentally benign methods for synthesizing isoxazole (B147169) carboxamides is a significant area of ongoing research. Traditional synthetic routes are being re-examined and novel strategies are being developed to improve yields, reduce waste, and simplify procedures.

A key focus has been on the strategic use of precursors like 5-chloroisoxazoles, which serve as versatile starting materials. Research has demonstrated that the conversion of 5-chloroisoxazoles to their corresponding amides can be optimized by carefully controlling reaction conditions. For instance, studies on the synthesis of N-substituted 2H-azirine-2-carboxamides from 5-chloro-3-phenylisoxazole (B189351) have compared various general procedures (GP) to enhance efficiency. It was found that using a 3-equivalent excess of an amine nucleophile in the presence of ethyl chloroformate could accelerate amide formation while mitigating the decomposition of the sensitive azirine products. mdpi.com This approach aims to balance the nucleophilicity and basicity of different amines to achieve consistently high yields. mdpi.com

Further investigations into reaction efficiency have explored alternatives to direct amidation. One such approach involves the hydrolysis of an intermediate azirine-2-carbonyl chloride to its corresponding carboxylic acid, followed by a standard amide coupling reaction using reagents like HATU/DIPEA, which resulted in a 77% yield for a model amide. mdpi.com Another multi-step, yet efficient, method involved the initial conversion of a 5-chloroisoxazole to a 5-morpholinoisoxazole, which was then isomerized to the final amide product with a 60% yield. mdpi.com These alternative pathways, while sometimes lower in yield than optimized direct methods, provide flexibility and may be advantageous for specific substrates. mdpi.com

In the broader context of carboxamide synthesis, green chemistry principles are being integrated. The use of microwave irradiation has been shown to significantly shorten reaction times for related heterocyclic compounds. researchgate.net Similarly, the development of one-pot, three-component reactions and domino protocols for synthesizing quinolone carboxamides highlights a trend towards process intensification and sustainability that could be adapted for isoxazole systems. nih.gov These methods reduce the need for isolating intermediates, thereby saving solvents, energy, and time. nih.gov

Table 1: Comparison of Synthetic Approaches for Amide Formation

| Method | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|

| Direct Amidation (GP-D) | 3 equiv. amine, ethyl chloroformate | Up to 91% | mdpi.com |

| Amide Coupling | HATU/DIPEA | 77% | mdpi.com |

| Isomerization | Fe(II) catalyzed | 60% | mdpi.com |

Exploration of Unconventional Chemical Reactivity and Transformation Pathways

Beyond its role as a stable final product, the 3-chloroisoxazole-5-carboxamide scaffold possesses latent reactivity that is ripe for exploration. The isoxazole ring, a stable heterocycle, can be induced to undergo cleavage and rearrangement under specific conditions, opening up pathways to novel molecular architectures.

A prominent example is the transformation of 5-chloroisoxazoles into derivatives of 2H-azirine-2-carboxylic acid. mdpi.com This transformation proceeds through the formation of an intermediate 2H-azirine-2-carbonyl chloride, which is a highly reactive species. This intermediate can then be trapped by a variety of nucleophiles to yield not only amides but also esters, thioesters, and anhydrides. mdpi.com This demonstrates that the chloroisoxazole core is not merely a static scaffold but a precursor to a range of functional groups.

The mechanism of these transformations is also an area of active investigation. For the formation of amides from 5-chloroisoxazoles, several plausible mechanistic pathways can operate simultaneously mdpi.com:

Direct Interaction: The amine nucleophile directly attacks the chloroisoxazole, leading to the amide product. mdpi.com

Pyridine Mediation: In the presence of pyridine, a salt intermediate may form, which then reacts with the amine. mdpi.com

Anhydride (B1165640) Intermediate: Traces of water can hydrolyze the acyl chloride intermediate to a carboxylic acid, which can then form an anhydride. This anhydride subsequently reacts with the amine to produce the amide. mdpi.com

Understanding these competing pathways is crucial for controlling reaction outcomes and selectively synthesizing the desired product. Further research into harnessing the reactivity of the isoxazole ring could lead to the discovery of entirely new chemical transformations and the synthesis of complex molecules from simple isoxazole precursors.

Identification of Novel In Vitro Biological Targets and Mechanistic Insights

The isoxazole carboxamide motif is a "privileged scaffold" in medicinal chemistry, appearing in compounds active against a wide array of biological targets. While the specific targets of this compound itself are not fully elucidated, research on analogous structures provides compelling avenues for investigation and suggests significant therapeutic potential.

An important emerging target is the mitochondrial permeability transition pore (mtPTP). A recent study identified a series of diarylisoxazole-3-carboxamides as potent, picomolar inhibitors of mtPTP. nih.gov The lead compound in this series, N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide, demonstrated the ability to increase the calcium retention capacity of mitochondria, highlighting its potential in treating conditions linked to mitochondrial dysfunction, such as certain muscular dystrophies. nih.gov

The carboxamide scaffold is also prevalent in oncology research. Various carboxamide derivatives have been investigated as anticancer agents, with mechanisms often involving the inhibition of key cellular pathways. nih.gov For example, N-substituted indole-2-carboxamides have been evaluated for their activity against breast cancer, leukemia, and colon cancer cell lines, with molecular docking studies suggesting potential interactions with targets like topoisomerase-DNA, PI3Kα, and EGFR. nih.gov Furthermore, other related heterocyclic carboxamides have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov

The versatility of this structural class extends to other therapeutic areas. Isoxazole-3-carboxamide (B1603040) derivatives have been identified as antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1), an important target for pain management. researchgate.net In the field of virology, N-arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2, and thieno[3,2-b]pyrrole 5-carboxamides have been identified as inhibitors of the Chikungunya virus. nih.govresearchgate.net These findings collectively suggest that this compound and its derivatives are prime candidates for screening against a multitude of high-value biological targets.

Table 2: Investigated Biological Targets for Isoxazole Carboxamide and Related Scaffolds

| Compound Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Diarylisoxazole-3-carboxamides | Mitochondrial Permeability Transition Pore (mtPTP) | Muscular Dystrophy | nih.gov |

| Pyrrolo[3,2-b]pyridine-3-carboxamides | FGFR4 Kinase | Oncology (Hepatocellular Carcinoma) | nih.gov |

| N-substituted Indole-2-carboxamides | Topoisomerase-DNA, PI3Kα, EGFR | Oncology | nih.gov |

| Isoxazole-3-carboxamides | Transient Receptor Potential Vanilloid-1 (TRPV1) | Pain Management | researchgate.net |

| N-Arylindazole-3-carboxamides | SARS-CoV-2 | Virology | nih.gov |

Advanced Computational Methodologies for Predictive Modeling and Design

The integration of advanced computational methodologies is revolutionizing the discovery and optimization of bioactive molecules, and the this compound scaffold is no exception. These in silico tools offer powerful predictive capabilities, enabling researchers to model molecular behavior, predict biological activity, and design novel compounds with greater speed and precision.

Molecular docking and induced-fit docking are now standard techniques used to elucidate the mechanism of action of carboxamide derivatives. These methods simulate the binding of a ligand to the active site of a target protein, providing insights into favorable interactions and binding affinities. nih.gov Such studies were instrumental in identifying the potential interactions between N-substituted indole-2-carboxamides and cancer-related targets like PI3Kα and EGFR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the structural features of a series of compounds with their biological activity. A QSAR model was successfully used in the development of isoxazole-3-carboxamide derivatives as TRPV1 antagonists, helping to guide the synthesis of more potent compounds. researchgate.net

More advanced first-principles simulations, such as those based on Density Functional Theory (DFT), are being employed to understand the fundamental electronic properties and reactivity of drug molecules. Recent research on the carboxamide-containing antiviral drug Favipiravir used DFT to model its interaction with drug delivery nanocarriers. researchgate.netresearchgate.net These simulations can predict parameters like adsorption energies, charge transfer, and release kinetics, providing a deep understanding of the drug-carrier system at a molecular level. researchgate.netresearchgate.net Applying similar predictive models to this compound could accelerate the design of effective drug delivery systems and help in understanding its metabolic fate and potential interactions in a biological environment. Furthermore, cheminformatics tools like principal component analysis are used to assess the drug-like and lead-like properties of newly synthesized compounds from their calculated molecular descriptors, ensuring that development efforts are focused on candidates with favorable pharmacological profiles. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloroisoxazole-5-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound typically involves coupling chlorinated isoxazole carboxylic acids with appropriate amines. For example, a general procedure involves reacting 5-chloroisoxazole-3-carboxylic acid with a substituted aniline derivative in the presence of coupling agents like HATU or DCC. Reaction optimization can include:

- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.

- Solvent selection : Using anhydrous DMF or THF to enhance reagent solubility.

- Catalytic additives : Adding DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

Yields (~18–25%) are often low due to steric hindrance from the chloro substituent; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or aerosols.

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or degradation.

- Toxicity Mitigation : Avoid exposure to moisture or acidic conditions, which may release toxic HCl gas. Consult safety data sheets (SDS) for specific hazard statements (e.g., H315, H319) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.3–8.0 ppm) and carboxamide NH signals (δ ~10.3 ppm, broad).

- ¹³C NMR : Confirm carbonyl (δ ~169 ppm) and isoxazole ring carbons (δ ~95–160 ppm).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₇H₅ClN₂O₂: 185.0123).

- FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase).

- Assay Conditions : Standardize protocols (e.g., mitochondrial assays using isolated mouse liver mitochondria in sucrose-Tris buffer, pH 7.4) to ensure reproducibility .

- Structure Confirmation : Use X-ray crystallography to verify stereochemistry and substituent positioning, which can dramatically alter activity .

Q. What strategies are recommended for optimizing the pharmacological profile of this compound in vivo?

Methodological Answer:

- Pharmacokinetic Studies :

- Assess metabolic stability using liver microsomes (human or murine) and LC-MS/MS quantification.

- Evaluate bioavailability via oral gavage in rodent models (e.g., C57BL/6J mice) with plasma sampling over 24h.

- Target Engagement : Use zebrafish embryo models to screen for toxicity and efficacy (e.g., mitochondrial membrane potential assays with Rh123 dye) .

Q. How can computational methods guide the design of this compound analogs with improved selectivity?

Methodological Answer:

- Docking Studies : Model interactions with target proteins (e.g., MAP kinases) using AutoDock Vina. Focus on halogen bonding between the chloro group and kinase hinge regions.

- QSAR Analysis : Corrogate electronic parameters (Hammett σ constants) with bioactivity to predict substituent effects .

- MD Simulations : Simulate ligand-protein dynamics (GROMACS) to assess binding stability over 100-ns trajectories.

Method Development Questions

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 185→140 (quantifier) and 185→95 (qualifier).

- Sample Preparation : Extract plasma samples via protein precipitation (acetonitrile) or SPE (Oasis HLB cartridges) .

Q. How can researchers mitigate synthetic byproducts during large-scale preparation of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.